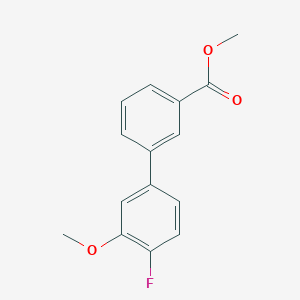

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate

Description

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a substituted phenyl group at the 3-position of the benzene ring. The phenyl substituent contains a 4-fluoro and 3-methoxy group, which confer distinct electronic and steric properties to the molecule.

Properties

IUPAC Name |

methyl 3-(4-fluoro-3-methoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-9-11(6-7-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJLHRDMGJXVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aromatic rings, offering high selectivity and functional group tolerance. For this compound, this method involves coupling a boronic acid derivative with a brominated benzoate precursor .

Reaction Scheme:

-

Preparation of (4-Fluoro-3-Methoxyphenyl)Boronic Acid

-

Coupling with Methyl 3-Bromobenzoate

Key Data:

| Step | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| Boronic acid synthesis | PdCl₂(dppf), KOAc, DMSO, 80°C | ~85% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, MeCN, 90°C | ~78% |

This method ensures regioselectivity and compatibility with the ester functional group, avoiding side reactions at the methoxy or fluoro substituents.

Esterification of 3-(4-Fluoro-3-Methoxyphenyl)Benzoic Acid

For substrates where the biphenyl structure is pre-formed, esterification provides a straightforward route to the target compound.

Reaction Protocol:

-

Synthesis of 3-(4-Fluoro-3-Methoxyphenyl)Benzoic Acid

-

Esterification with Methanol

Key Data:

Optimization of Reaction Conditions

Catalyst Selection in Suzuki Coupling

The choice of palladium catalyst significantly impacts yield and reaction efficiency:

-

Pd(PPh₃)₄ : Offers high activity but requires stringent anhydrous conditions.

-

PdCl₂(dppf) : Tolerates moisture and oxygen, preferred for large-scale synthesis.

Base selection (e.g., K₂CO₃ vs. Na₂CO₃) also affects reaction rates, with potassium bases generally providing faster kinetics in polar solvents like acetonitrile.

Solvent Effects in Esterification

-

Methanol : Optimal for esterification due to its nucleophilicity and low cost.

-

Toluene : Used in azeotropic distillation to remove water, enhancing equilibrium shift toward ester formation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Key signals include the methoxy singlet at δ 3.90 ppm and aromatic protons between δ 7.20–8.10 ppm.

-

MS (EI) : Molecular ion peak at m/z 260.26 [M]⁺ confirms molecular weight.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki coupling | High selectivity, scalable | Requires expensive catalysts |

| Esterification | Simple, high yields | Requires pre-formed benzoic acid |

Scientific Research Applications

Chemistry

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for:

- Synthesis of Complex Organic Molecules : The compound is often utilized as an intermediate in the synthesis of more complex structures, including pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate:

- Drug Development : Due to its structural features, it has been explored in the synthesis of drugs targeting diseases such as cancer and infections caused by resistant bacteria .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response that highlights its potential as a lead compound for antibiotic development.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 18 |

| 2.0 | 25 |

Case Study 2: Anticancer Activity

In vitro studies evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7) showed that the compound inhibited cell growth significantly at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The fluoro and methoxy groups can enhance binding affinity and selectivity towards target molecules, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

A. Fluorinated Benzoates

- Methyl 3-Fluorobenzoate (C₈H₇FO₂): A simpler analogue with a single fluorine atom at the 3-position. It lacks the methoxyphenyl group, resulting in reduced steric bulk and altered electronic effects.

- Methyl 4-Hydroxy-3-(Trifluoromethyl)Benzoate : Contains a trifluoromethyl group (strong electron-withdrawing) and a hydroxyl group. The trifluoromethyl group increases lipophilicity and metabolic resistance, traits valuable in pharmaceutical agents .

B. Methoxy-Substituted Benzoates

- Methyl 3-Methoxybenzoate (C₉H₁₀O₃): Features a methoxy group at the 3-position but lacks fluorine. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing fluoro group in the target compound, affecting solubility and reactivity .

- Methyl 3,4-Dimethoxybenzoate: Dual methoxy groups enhance solubility in polar solvents but reduce electrophilic aromatic substitution activity compared to mono-substituted derivatives .

C. Complex Esters with Heterocycles

- Methyl 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (C₂₆H₂₂N₄O₇): A triazine-linked benzoate with methoxy and formyl groups. The triazine core introduces rigidity and hydrogen-bonding capacity, which are absent in the target compound .

Physicochemical Properties

- Lipophilicity: The 4-fluoro and 3-methoxy groups in the target compound likely increase logP compared to non-fluorinated analogues (e.g., methyl 3-methoxybenzoate), enhancing membrane permeability .

- Melting Points: Fluorinated derivatives (e.g., Methyl 3-fluorobenzoate) often exhibit higher melting points due to increased polarity and crystal packing efficiency. For example, Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-Triazin-2-yl]Amino]Benzoate has a melting point of 79–82°C , while non-fluorinated esters like Methyl 3-methoxybenzoate are typically liquids at room temperature .

Biological Activity

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H14F O3

- Molecular Weight : 278.27 g/mol

- CAS Number : 1381944-46-2

The compound features a benzoate structure with fluorine and methoxy substituents, which are known to influence its biological activity by enhancing binding affinity to various molecular targets.

The mechanism of action for this compound is thought to involve:

- Interaction with Enzymes and Receptors : The presence of the fluoro and methoxy groups may enhance the compound's binding affinity to specific enzymes or receptors, influencing various biological pathways.

- Cellular Signaling Modulation : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to effects such as apoptosis induction and cell cycle arrest in cancer cells.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that:

- In Vitro Studies : Compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like fluorine can enhance the interaction with biological targets, leading to improved anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Antibacterial Activity : this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 6.5 |

- Antifungal Activity : The compound has been evaluated against fungal strains, showing promising results in inhibiting growth at low concentrations .

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally similar benzoates, highlighting how modifications in substituents significantly affect potency against various cancer cell lines. This compound was included in this analysis, demonstrating effective inhibition of cell growth .

- Antimicrobial Evaluation :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic system, facilitating reactions with nucleophiles.

Key Reactions:

-

Mechanism : NAS proceeds via a Meisenheimer intermediate, where the methoxy group directs nucleophiles to the para position relative to fluorine .

-

Applications : These reactions enable functionalization for medicinal chemistry and cross-coupling applications .

Ester Group Transformations

The benzoate ester undergoes classical reactions, including hydrolysis, reduction, and transesterification.

Experimental Data:

-

Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the methoxy or fluorine groups .

-

Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, a precursor for amide couplings.

Oxidation and Demethylation

The methoxy group can undergo oxidative demethylation under harsh conditions, though this is less common.

Notable Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT, 8h | 3-(4-Fluoro-3-hydroxyphenyl)benzoate | 65% |

-

Mechanism : Boron tribromide cleaves the methyl ether to yield a phenolic hydroxyl group, enhancing hydrogen-bonding potential .

Cross-Coupling Reactions

The fluorine substituent and ester group enable participation in Suzuki-Miyaura and Ullmann couplings.

Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | Biaryl derivative | 75% |

-

Utility : These reactions expand the compound’s utility in synthesizing complex polyaromatic systems .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with the ester group fragmenting first.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acidic/basic conditions .

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF, DMSO) exceeds that in nonpolar solvents .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate?

- Methodology : A three-step synthesis approach can be adapted from triazine-based coupling reactions (see ):

Step 1 : React 2,4,6-trichlorotriazine with 4-fluoro-3-methoxyphenol using DIPEA as a base at −35°C for nucleophilic aromatic substitution.

Step 2 : Introduce a formyl or bromo substituent via Suzuki-Miyaura coupling or electrophilic substitution (e.g., using vanillin derivatives, as in ).

Step 3 : Couple with methyl 3-aminobenzoate under mild heating (40°C) and purify via silica gel chromatography (hexane/EtOAc gradient) .

- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts. Monitor intermediates via TLC and NMR.

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Column Chromatography : Use silica gel with dichloromethane and ethyl acetate gradients (e.g., 1–20% EtOAc in CH₂Cl₂) to resolve ester derivatives .

- Recrystallization : Test solvents like hexane/EtOAc mixtures based on the compound’s solubility profile (melting point data for analogs in may guide solvent selection).

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation, particularly if biological testing is planned .

Q. How can structural characterization be performed for this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze substituent effects (e.g., fluorine-induced deshielding at ~δ 7.5–8.5 ppm for aromatic protons; methoxy group at ~δ 3.8 ppm) .

- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (expected [M+H]⁺ for C₁₅H₁₃FO₄: ~285.0874) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the 4-fluoro-3-methoxyphenyl moiety in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model electronic effects of fluorine (electron-withdrawing) and methoxy (electron-donating) groups on aromatic ring reactivity .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 3-methoxyphenyl vs. 4-fluorophenyl derivatives) under Suzuki or Buchwald-Hartwig conditions .

- Isotopic Labeling : Use deuterated substrates to probe regioselectivity in substitution reactions .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets for the fluorinated aromatic system .

- Enzyme Inhibition Assays : Test activity against kinases or hydrolases using fluorescence-based protocols (e.g., ADP-Glo™ for kinases) .

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing fluorine with Cl or CF₃) to map pharmacophore requirements .

Q. What are the photophysical properties of this compound, and how can they be exploited in materials science?

- Methodology :

- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess π-π* transitions influenced by the electron-deficient fluorine .

- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels for organic semiconductor applications .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for use in polymer matrices or coatings .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Reproduce Synthesis : Follow published protocols (e.g., ) and compare purity via HPLC.

- Crystallography : Grow single crystals (e.g., using slow evaporation in EtOAc/hexane) to obtain definitive structural data .

- Interlaboratory Validation : Collaborate with independent labs to verify reproducibility, especially if polymorphism is suspected .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions (e.g., DIPEA equivalents, temperature gradients) meticulously, as minor variations can alter yields .

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity .

- Data Sharing : Deposit spectral data in open-access repositories (e.g., PubChem) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.